![molecular formula C8H9N3 B040267 2-甲基咪唑并[1,2-a]吡啶-8-胺 CAS No. 119858-52-5](/img/structure/B40267.png)

2-甲基咪唑并[1,2-a]吡啶-8-胺

描述

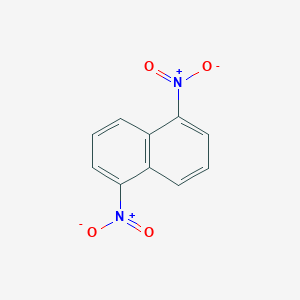

2-Methylimidazo[1,2-a]pyridin-8-amine is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

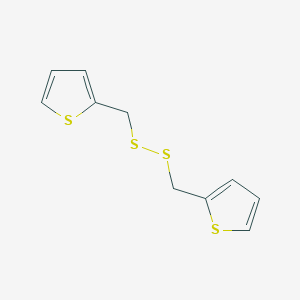

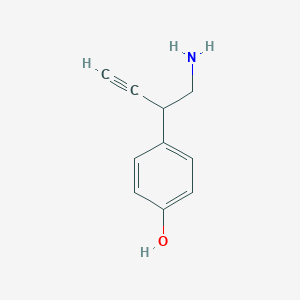

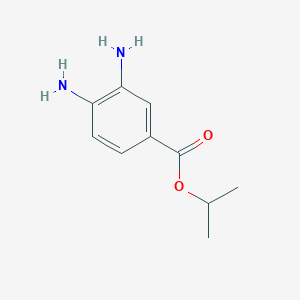

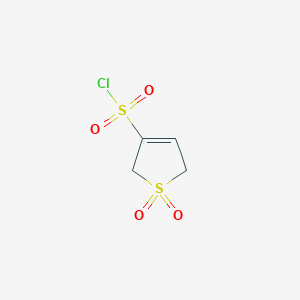

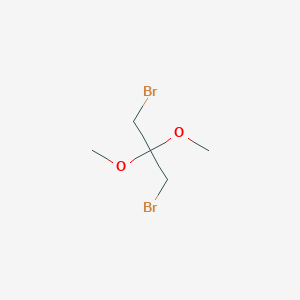

The synthesis of 2-Methylimidazo[1,2-a]pyridin-8-amine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)-pyridinium bromides with sodium methoxide . This reaction leads to the formation of 2-methylimidazo[1,2-a]pyridine . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-a]pyridin-8-amine has been determined by X-ray diffraction analysis . The structure of this compound and its derivatives have been confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridin-8-amine reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structures of these trihalides were also established on the basis of X-ray diffraction data .Physical And Chemical Properties Analysis

2-Methylimidazo[1,2-a]pyridin-8-amine is a white to light-yellow powder or crystals . The IUPAC name for this compound is 2-methylimidazo[1,2-a]pyridin-8-amine hydrochloride .科学研究应用

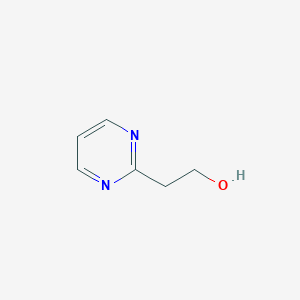

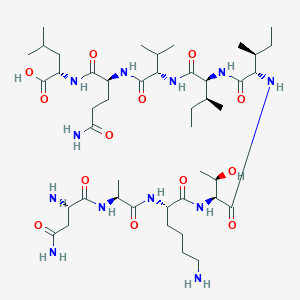

抗炎和镇痛特性:2-甲基咪唑并[1,2-a]吡啶的衍生物,特别是 2-甲基咪唑并[1,2-a]吡啶-3-羧酸,已显示出有希望的抗炎、镇痛、解热和最小的致溃疡活性 (Abignente 等人,1982 年)。另一种化合物,6-甲基-2-苯基咪唑并[1,2-a]吡啶-3-羧酸,也表现出抗炎和镇痛特性,并具有最小的胃肠道副作用 (Di Chiacchio 等人,1998 年)。

合成方法:N-芳基吡啶-2-胺的铜催化分子内 CH 胺化是一种合成吡啶并[1,2-a]苯并咪唑的有效方法,在药物化学和材料科学应用中很有价值 (Masters 等人,2011 年)。此外,银催化的 N-(prop-2-yn-1-yl)吡啶-2-胺环异构化提供了一种合成 3-甲基咪唑并[1,2-a]吡啶的有效方法 (Chioua 等人,2013 年)。

生物活性:3-取代咪唑并[1,2-a]吡啶已显示出作为具有细胞保护特性的抗溃疡剂的潜力 (Starrett 等人,1989 年)。一种从咪唑并[1,2-a]吡啶合成吡啶并(1′,2′:1,2)咪唑并[5,4-d]-1,2,3-三嗪酮的新方法表明了潜在的生物活性 (Zamora 等人,2004 年)。

催化和合成效率:离子液体 1-丁基-3-甲基咪唑溴化物 (bmim)Br 的使用促进了 3-氨基咪唑并[1,2-a]吡啶的高效一步合成,在合成工艺中显示出潜力 (Shaabani 等人,2006 年)。

细胞保护和细胞毒活性:喹啉-4-基取代衍生物等化合物已显示出对 CDK1/CycA 的细胞毒活性,表明在设计 CDK 抑制剂方面具有潜力 (Vilchis-Reyes 等人,2010 年)。

安全和危害

The safety data sheet for a similar compound, N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause eye burns and chemical burns to the respiratory tract . It is recommended to use proper personal protective equipment when handling this compound .

未来方向

Imidazo[1,2-a]pyridine derivatives have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed, synthesized, and evaluated for their in vitro cytotoxic activity against two cancer cell lines . This suggests that 2-Methylimidazo[1,2-a]pyridin-8-amine and its derivatives could have potential applications in drug discovery and development .

属性

IUPAC Name |

2-methylimidazo[1,2-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWOZJVIXLAJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=C(C2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619215 | |

| Record name | 2-Methylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-a]pyridin-8-amine | |

CAS RN |

119858-52-5 | |

| Record name | 2-Methylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)

![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)